5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-4-5-14(21-11)16(19)18-9-12-3-2-7-17-15(12)13-6-8-20-10-13/h2-8,10H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNLTXFCDZSFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves several steps. One common method includes the condensation reaction, such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes substitution reactions at its thiophene, pyridine, and amide moieties, influenced by electronic effects and steric factors.
Thiophene Ring Substitution
The thiophene ring (3-yl position) can undergo electrophilic substitution. For example:
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Nitration : Introduction of nitro groups at the para position relative to the substituent.
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Halogenation : Chlorine or bromine substitution using Friedel-Crafts reagents.
Key Observations :
-
Substituents like nitro groups enhance electron-withdrawing effects, increasing reactivity in subsequent reactions .
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Replacement of nitro groups with other polar heterocycles (e.g., pyrrole, imidazole) often reduces activity in biological assays but may alter chemical reactivity .
Amide Group Substitution
The amide group is susceptible to nucleophilic acyl substitution:
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Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions (e.g., HCl or NaOH).
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Alkylation : Reaction with alkyl halides to form N-alkyl derivatives.
Example :
Oxidation Reactions
The thiophene ring undergoes oxidation to form sulfoxides and sulfones, while the pyridine ring remains relatively stable under mild conditions.
Thiophene Oxidation
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Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
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Products : Thiophene sulfoxide or sulfone derivatives.
Impact :
-
Oxidation alters electronic properties, affecting conjugation and biological activity.
Reduction Reactions
The pyridine ring can be reduced to piperidine under catalytic hydrogenation, while the amide group may undergo partial reduction.
Pyridine Reduction
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Reagents : H₂ gas, palladium catalyst (Pd/C).
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Product : Piperidine derivative.
Amide Reduction
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Reagents : LiAlH₄ (lithium aluminum hydride).
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Product : Amine derivative (secondary amine).
Example :
Hydrolysis Reactions
The amide group undergoes hydrolysis to form carboxylic acids, a critical step in degradation studies.
Acidic Hydrolysis
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Conditions : Strong acid (HCl), elevated temperature.
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Product : Thiophene-2-carboxylic acid + piperidine derivative.
Cross-Coupling Reactions
The compound’s heterocyclic rings enable participation in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification.
Comparative Analysis of Substituent Effects
Substituents on the thiophene and pyridine rings significantly influence reactivity. Below is a comparative table based on experimental data :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that a structurally related compound induced apoptosis in liver cancer cells through mitochondrial dysfunction, suggesting that 5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide could be explored as a potential anticancer agent .
Antimicrobial Properties
Another promising application lies in the compound's antimicrobial activity. In vitro tests on thiophene derivatives have shown effectiveness against Candida albicans, indicating that structural modifications can enhance antifungal properties. This suggests that this compound may be optimized for use in antifungal therapies .
Neuroprotective Effects
The compound's potential neuroprotective effects are also under investigation. Compounds with similar thiophene and pyridine structures have been linked to neuroprotection through mechanisms involving the modulation of neuroinflammatory pathways. This area warrants further research to elucidate the specific pathways involved and the efficacy of this compound in neurological disorders.
Material Science Applications
The unique electronic properties of this compound make it a candidate for applications in material science. Its ability to form stable thin films can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units enhances charge transport properties, which is critical for the performance of electronic devices .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated various thiophene derivatives against Candida albicans, revealing that specific modifications significantly enhanced antifungal activity by reducing adherence and biofilm formation. This highlights the importance of structural variations for optimizing biological activity .
Case Study 2: Anticancer Activity
Research on structurally similar compounds indicated their ability to inhibit cell proliferation and induce apoptosis in human liver cancer cells through mitochondrial dysfunction. This suggests a promising avenue for further exploration of this compound in cancer therapy .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structure : Features a thiophene-2-carboxamide linked to a 2-nitrophenyl group.
- Synthesis : Reacts 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile under reflux .
- Key Features :
- Biological Activity : Demonstrates antibacterial and antifungal properties, attributed to the nitro group’s electron-withdrawing effects .
N-(2-Nitrophenyl)furan-2-carboxamide
- Structure : Replaces thiophene with a furan ring.
- Comparison :
GSK2830371
- Structure: A thiophene-2-carboxamide derivative with a pyridinylamino substituent and cyclopentyl groups.
- Structural complexity may improve metabolic stability compared to simpler analogs .
Key Observations :
In contrast, the pyridine-thiophene hybrid in the target compound may offer π-π stacking advantages.
Steric Considerations : Bulky substituents in GSK2830371 and the target compound could hinder rotational freedom, affecting binding kinetics .
Implications for Drug Design
- Target Compound Advantages :
- Hybrid pyridine-thiophene scaffold may improve solubility and bioavailability compared to nitroaryl analogs.
- Methyl substitution at thiophene position 5 could reduce metabolic degradation.
Biological Activity
5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring fused with a pyridine moiety, which is known to enhance biological activity through various interactions with biological targets. The structural formula can be represented as follows:
This structure allows for significant interactions with proteins and enzymes, making it a candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other thiophene derivatives, this compound may inhibit tubulin polymerization, disrupting the mitotic spindle formation in cancer cells. This action is akin to that observed in Combretastatin A4 (CA-4), a known anticancer agent .
- Antimicrobial Activity : Preliminary studies suggest that thiophene carboxamide derivatives exhibit antimicrobial properties against various pathogens. The presence of the thiophene ring enhances the compound's ability to interact with bacterial cell membranes .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiophene derivatives, including this compound. For instance, related compounds have shown IC50 values in the low micromolar range against Hep3B liver cancer cells, indicating significant cytotoxicity .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | Hep3B |
| CA-4 | 0.1 | Tubulin |
| Colchicine | 0.05 | Tubulin |
Antimicrobial Activity
In vitro studies have indicated that thiophene carboxamide derivatives possess antimicrobial properties. For example, compounds similar to the one have demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Thiophene Derivative A | 0.22 | E. coli |
| Thiophene Derivative B | 0.25 | Klebsiella pneumoniae |
Case Studies and Research Findings
- Study on Hep3B Cells : A study focusing on the effects of thiophene carboxamide derivatives on Hep3B cells revealed that these compounds could disrupt spheroid formation in cancer cell cultures, forcing aggregation into globular shapes. This suggests a potential mechanism for inhibiting tumor growth through disruption of cellular architecture .
- Antimicrobial Efficacy : In another study, derivatives similar to this compound were tested against common pathogens, revealing promising results in terms of both bactericidal and fungicidal activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
